3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-10(19-7-13-8)11(16)14-3-2-9(6-14)15-4-5-18-12(15)17/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPKZLYPDPSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazolidin-2-one Derivatives
Zolmitriptan N-Oxide
- Structure : (4S)-4-[[3-[2-(Dimethylaminyl)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one .
- Key Differences: Replaces the thiazole-pyrrolidine moiety with an indole group and dimethylaminyl ethyl chain. The indole group enables serotonin receptor targeting (e.g., 5-HT1B/1D agonism in migraines), whereas the thiazole in the target compound may favor kinase or protease inhibition.
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Derivative
- Structure : Contains a bis(trifluoromethyl)phenyl group and a biphenyl-methyl substituent .
- Key Differences :
- Bulky, electron-withdrawing trifluoromethyl groups increase lipophilicity and metabolic stability.
- The biphenyl system may enhance binding to hydrophobic pockets (e.g., in lipid-modifying enzymes), contrasting with the target compound’s smaller thiazole ring.
- Molecular weight: ~600 g/mol (estimated), significantly larger than the target compound (~335 g/mol).
Pyrimidoindole-Oxazolidinone SARS-CoV-2 Inhibitor
- Structure : 3-[(3R/S)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one .
- Key Differences :
- Substitutes thiazole with a pyrimidoindole group, enabling π-stacking with viral macrodomain residues.
- Demonstrated activity against SARS-CoV-2 NSP3, highlighting how pyrrolidine-linked heterocycles can be tailored for antiviral applications.
Comparative Analysis Table
Key Research Findings
- Role of Heterocycles : Thiazole (target compound) and pyrimidoindole (SARS-CoV-2 inhibitor) demonstrate how varying heterocycles modulate target specificity. Thiazole’s smaller size may favor kinase active sites, while pyrimidoindole’s planar structure suits viral macrodomains .
- Impact of Lipophilicity : Trifluoromethyl groups in ’s compound enhance membrane permeability and target residence time compared to the target compound’s methylthiazole, albeit with trade-offs in solubility .
- Conformational Flexibility : The pyrrolidine ring in the target compound and ’s derivative allows adaptive binding to diverse targets, contrasting with rigid indole or biphenyl systems .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclocondensation of α-chloroacetone with thioamide precursors.
Procedure :
- React thiourea (1.0 eq) with ethyl 2-chloroacetoacetate (1.2 eq) in ethanol at reflux (78°C, 6 hr).
- Neutralize with NaOH (2M) to precipitate 4-methyl-1,3-thiazole-5-carboxylate.
- Hydrolyze the ester using LiOH/H₂O/THF (3:1 v/v) at 50°C for 2 hr to yield the carboxylic acid.
Key Data :
- Yield: 68–72% over three steps
- Characterization: $$ ^1H $$ NMR (DMSO-d6) δ 2.45 (s, 3H, CH₃), 8.12 (s, 1H, thiazole-H).
Preparation of Pyrrolidine-3-yl-1,3-oxazolidin-2-one Intermediate
Oxazolidinone Ring Formation
The oxazolidinone ring is synthesized via cyclization of β-amino alcohol precursors under phosgene-free conditions.
Methodology :
- React (R)-pyrrolidin-3-ylmethanol (1.0 eq) with triphosgene (0.35 eq) in dichloromethane at 0°C.
- Add triethylamine (2.5 eq) dropwise, warm to RT, and stir for 12 hr.
- Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.
Optimization Insights :
- Catalyst : DMAP (5 mol%) increases cyclization efficiency (yield: 82% vs. 68% without).
- Solvent : Dichloromethane outperforms THF due to better solubility of intermediates.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The critical amide bond is formed between the thiazole carboxylic acid and pyrrolidine amine.
Protocol :
- Activate 4-methyl-1,3-thiazole-5-carboxylic acid (1.2 eq) with EDC·HCl (1.5 eq) and HOBt (1.0 eq) in DMF (0°C, 30 min).
- Add pyrrolidine-oxazolidinone intermediate (1.0 eq) and DIPEA (3.0 eq).
- Stir at RT for 18 hr, then concentrate and purify via reversed-phase HPLC.
Performance Metrics :
- Yield: 74–79%
- Purity: >98% (HPLC, C18 column, 0.1% TFA/ACN gradient)
Alternative Synthetic Pathways
One-Pot Tandem Approach
A streamlined method combining oxazolidinone cyclization and amide coupling:
Steps :
- Mix (R)-pyrrolidin-3-ylmethanol, 4-methyl-1,3-thiazole-5-carboxylic acid, and PyBOP (1.5 eq) in DMF.
- Add DIPEA (4.0 eq) and heat at 60°C for 6 hr.
- Introduce triphosgene (0.3 eq) and stir for 12 hr at RT.
Outcome :
- Overall yield: 61%
- Advantage: Reduces purification steps but requires strict stoichiometric control.
Stereochemical Considerations
The stereogenic center at C3 of the pyrrolidine ring necessitates chiral resolution:
Techniques :
- Chiral HPLC : Use Chiralpak IC column (hexane:IPA 80:20) to separate enantiomers.
- Optical Rotation : [α]²⁵D = +34.5° (c 1.0, CHCl₃) for the desired (R)-isomer.
Scalability and Industrial Feasibility
Critical Parameters :
- Cost Efficiency : Thiazole synthesis contributes 42% to total material costs.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Analytical Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z 324.1124 [M+H]⁺ (calc. 324.1128)
- ¹³C NMR (101 MHz, CDCl₃): δ 170.8 (C=O), 158.2 (thiazole C2), 72.4 (oxazolidinone C5).
Q & A
Q. What are the key synthetic strategies for preparing 3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine-thiazole intermediate via condensation of 4-methylthiazole-5-carboxylic acid with a substituted pyrrolidine.
- Step 2 : Coupling the intermediate with an oxazolidinone precursor using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Chromatography or recrystallization ensures high purity. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
Q. What preliminary biological assays are recommended for this compound?
Initial screening focuses on:
- Enzyme Inhibition : Assays targeting bacterial enoyl-acyl carrier protein reductase (FabI) due to structural similarity to oxazolidinone antibiotics .
- Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety margins .
- Solubility Studies : pH-dependent stability tests in buffer systems (e.g., PBS) to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Advanced methodologies include:
- Design of Experiments (DoE) : Statistical optimization of variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) while improving yields by 15–20% .
- Continuous Flow Reactors : Enhances reproducibility for intermediates prone to degradation under batch conditions .
Q. What analytical approaches resolve contradictions in solubility vs. bioactivity data?
- QSAR Modeling : Correlates logP values with cellular permeability to identify optimal substituents for bioavailability .
- Surface Plasmon Resonance (SPR) : Measures binding affinity to targets (e.g., bacterial ribosomes) independent of solubility artifacts .
- Dynamic Light Scattering (DLS) : Monitors aggregation states in solution that may falsely inflate IC50 values .
Q. How is the compound’s stability under physiological conditions assessed?
Q. What computational tools predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to bacterial FabI or human cytochrome P450 enzymes .
- Molecular Dynamics (MD) Simulations : GROMACS assesses conformational stability of the thiazole-pyrrolidine moiety in lipid bilayers .
Q. How are isotopic labels incorporated for pharmacokinetic studies?
- 13C/2H Labeling : Introduce isotopes at the oxazolidinone carbonyl via modified Curtius rearrangements .
- Radioisotope Tracing : 14C-labeled analogs synthesized using Knoevenagel condensation for in vivo distribution studies .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 22% → 38% |
| Catalyst Loading | 5–15 mol% Pd/C | 10 mol% | 30% → 45% |
| Solvent | DMF, THF, MeCN | Anhydrous DMF | 25% → 40% |
| Data derived from DoE studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
